n-Butylferrocene; 98%

Overview

Description

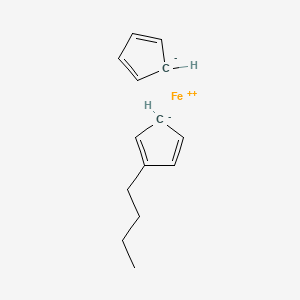

N-Butylferrocene is a compound used for research and development purposes . It is not intended for medicinal or household use . The IUPAC name for n-Butylferrocene is Butylferrocene and its molecular formula is C14H18Fe .

Synthesis Analysis

A strategy for the preparation of a series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− has been reported . This process involves the use of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies as well as single crystal X-ray crystallography and electrochemical measurements .Molecular Structure Analysis

The molecular structure of n-Butylferrocene consists of two cyclopentadienyl rings bound to a central iron atom . The average mass of n-Butylferrocene is 242.138 Da and its monoisotopic mass is 242.075790 Da .Chemical Reactions Analysis

The chemical reactions of n-Butylferrocene involve the preparation of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents . The electrochemical behavior of the corresponding ferricenium/ferrocene redox couples, including potential values (E1/2), peak-to-peak separation (Δ E1/2), and diffusion coefficients (D) of the redox active species, have been studied .Physical And Chemical Properties Analysis

N-Butylferrocene is a liquid with an orange-brown color . Its boiling point is 232 degrees Celsius . The molecular weight of n-Butylferrocene is 242.14 .Scientific Research Applications

Overcharge Protection in Secondary Lithium Batteries

n-Butylferrocene has been used for overcharge protection in secondary lithium batteries . A built-in mechanism to prevent overcharge is a highly essential feature of such batteries in order to maintain capacity balance among their individual cells as well as to prevent oxidative degradation of the electrolyte .

Highly Functionalized Ferrocenes

n-Butylferrocene is a type of highly functionalized ferrocene . These ferrocene derivatives can bear various functional or/and structuring spectator substituents. Their preparation involves synthetic difficulties resulting from the need of multiple functionalizations coexisting altogether, and satisfying functional group compatibility and high selectivity issues .

Ligands for Metal Catalysis

Highly functionalized ferrocenes, which include notably (P,P,P,P)-, (P,P,N,N)-, (P,P,P’)-, (P,P,B)-, (P,B)- and (N,B)- compounds were developed in which the heteroatoms coexist in a close proximity on a common ferrocene platform with a controlled conformation . Some of these original ferrocenes were used as ligands, promoting metal catalysed C–C and C–X bond formation (X = O, S, N, etc.) .

Research Use Only

n-Butylferrocene is often used for research purposes only . This means it’s primarily used in laboratories for experiments and not for diagnostic procedures in humans or animals .

Mechanism of Action

Target of Action

n-Butylferrocene is primarily used as a burning rate catalyst (BRC) in composite solid propellants (CSPs), which are energetic materials providing propulsive force to rockets, missiles, and space shuttle launching vehicles . It is also used for overcharge protection in secondary lithium batteries .

Mode of Action

In CSPs, n-Butylferrocene acts as a catalyst to accelerate the burning rate, improve ignition performance, and enhance combustion stability . It intensifies the burning rate of ammonium perchlorate (AP)-based propellants . In secondary lithium batteries, n-Butylferrocene serves as a built-in mechanism to prevent overcharge, maintaining capacity balance among individual cells and preventing oxidative degradation of the electrolyte .

Biochemical Pathways

It’s known that the compound’s effectiveness in increasing the burning rate depends on the location of the leading combustion reaction .

Pharmacokinetics

It’s known that n-butylferrocene can migrate during the combustion of csps, which may lead to malfunctioning of the propellants .

Result of Action

The primary result of n-Butylferrocene’s action is the enhancement of the burning rate in CSPs and the prevention of overcharge in secondary lithium batteries . In CSPs, this leads to improved ignition performance and combustion stability . In lithium batteries, it helps maintain capacity balance among individual cells and prevents oxidative degradation of the electrolyte .

Action Environment

The action of n-Butylferrocene can be influenced by environmental factors. For instance, in CSPs, the compound’s migration to the interface during combustion can be affected by storage conditions . In lithium batteries, the effectiveness of n-Butylferrocene as an overcharge protection mechanism may be influenced by factors such as the battery’s charge state and operating conditions .

Safety and Hazards

N-Butylferrocene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Future Directions

N-Butylferrocene and other ferrocenyl-based compounds have many applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . Future research could focus on the synthesis and applications of ferrocene derivatives .

properties

IUPAC Name |

2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13.C5H5.Fe/c1-2-3-6-9-7-4-5-8-9;1-2-4-5-3-1;/h4-5,7-8H,2-3,6H2,1H3;1-5H;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUDBPZFGCNRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Fe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31904-29-7 | |

| Record name | Butylferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31904-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)

![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)

![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)